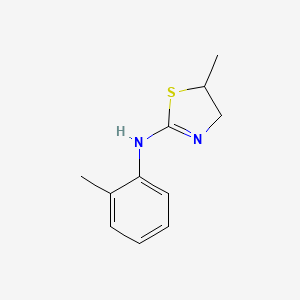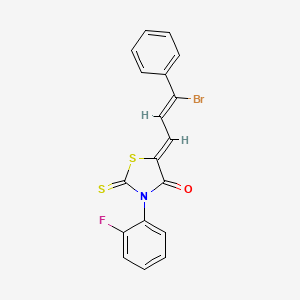![molecular formula C17H18N2O B5000607 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5000607.png)
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethylphenoxy)methyl]-4-methyl-1H-benzimidazole belongs to the benzimidazole class, which is known for its diverse pharmacological activities. The structural modifications of benzimidazole have been explored extensively to enhance its biological activities. While the specific compound is a derivative within this class, the general interest in benzimidazole derivatives stems from their antihistaminic, antineoplastic, antimicrobial, and anti-inflammatory properties among others.
Synthesis Analysis
作用机制
Target of Action
The primary targets of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole are various bacterial and fungal strains . This compound has shown significant antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Mode of Action
The compound interacts with its microbial targets by disrupting essential biological processes, leading to their inhibition or death
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential microbial pathways, such as cell wall synthesis or dna replication .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It has been shown to be active at low concentrations against a variety of bacterial and fungal strains . This suggests that it could potentially be used as a potent antimicrobial agent.
安全和危害
生化分析
Biochemical Properties
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to exhibit significant antimicrobial properties. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis and fungal cell membrane integrity . The compound’s interaction with these biomolecules often results in the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in microorganisms. For instance, it has been observed to inhibit the activity of enzymes such as β-lactamases and chitin synthases, which are crucial for the survival of bacteria and fungi, respectively .
Cellular Effects
The effects of this compound on cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with cell membrane integrity, causing increased permeability and subsequent cell death . Additionally, this compound has been shown to affect cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can induce the expression of stress-related genes and proteins, leading to programmed cell death in pathogenic microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity and preventing the completion of vital biochemical reactions . For example, the compound’s binding to β-lactamases prevents these enzymes from breaking down β-lactam antibiotics, thereby enhancing the efficacy of these drugs against resistant bacterial strains . Similarly, its interaction with chitin synthases inhibits the synthesis of chitin, a key component of fungal cell walls, leading to cell death .
Temporal Effects in Laboratory Settings
The stability and effectiveness of this compound have been studied extensively in laboratory settings. Over time, the compound has been shown to maintain its antimicrobial activity, although some degradation may occur under certain conditions . Long-term studies have indicated that the compound remains effective in inhibiting microbial growth for extended periods, making it a promising candidate for therapeutic applications . Its stability can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits microbial growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antimicrobial activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound’s metabolites have been shown to retain some antimicrobial activity, contributing to its overall effectiveness . The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its effectiveness against microbial pathogens .
属性
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-13-7-9-14(10-8-13)20-11-16-18-15-6-4-5-12(2)17(15)19-16/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYJNSLPXQUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)

![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)
![N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5000555.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)


![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![5-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)